Technical Guide: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Technical Guide: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Executive Summary
Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a critical spirocyclic building block in modern medicinal chemistry. Representing a "privileged scaffold," it allows drug developers to escape the "flatland" of traditional aromatic-heavy drug design. By introducing three-dimensionality (
Part 1: Physicochemical Profile
Identity & Core Properties
The molecule features a piperidine ring spiro-fused to a
| Property | Specification |
| Chemical Name | Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Common Synonyms | 2-Boc-8-oxo-2-azaspiro[4.5]decane; 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (IUPAC variation) |
| CAS Number | 115249-39-5 (Generic/Isomer variations: 301226-27-7) |
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~1.5 (Lipophilic, suitable for membrane permeability) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
| Rotatable Bonds | 2 (Restricted conformation due to spirocycle) |
Part 2: Synthetic Architecture
The Reformatsky-Cyclization Protocol The most reliable route to this scaffold avoids harsh lithiation conditions, utilizing instead the zinc-mediated Reformatsky reaction. This method is preferred for its tolerance of the Boc-protecting group and scalability.
Mechanism of Action[4][5][6]
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Insertion: Activated Zinc inserts into Ethyl Bromoacetate to form the organozinc enolate.
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Addition: The enolate attacks the ketone of N-Boc-4-piperidone.
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Lactonization: The resulting intermediate undergoes spontaneous or acid-catalyzed intramolecular transesterification to close the spiro-lactone ring.
Experimental Protocol (Step-by-Step)
Note: All steps should be performed under an inert atmosphere (
Reagents:
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N-Boc-4-piperidone (1.0 eq)
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Ethyl bromoacetate (1.2 eq)
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Zinc dust (activated, 1.5 eq)
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Trimethylsilyl chloride (TMSCl) (Catalytic, for Zn activation)
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Solvent: Dry THF or Et2O
Procedure:
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Activation: Suspend Zinc dust in dry THF. Add catalytic TMSCl and stir for 15 minutes to activate the surface.
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Addition: Add N-Boc-4-piperidone to the suspension.
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Initiation: Dropwise add Ethyl bromoacetate. Mild heating (reflux) may be required to initiate the exotherm.
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Reaction: Once initiated, maintain a gentle reflux for 2–4 hours. Monitor by TLC (disappearance of piperidone).
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Quench & Cyclize: Cool to
. Quench with dilute aqueous HCl (1M). Crucial Step: Stirring with mild acid facilitates the cyclization of the intermediate hydroxy-ester into the lactone. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Caption: Figure 1. Zinc-mediated Reformatsky synthesis of the spiro-lactone scaffold.
Part 3: Reactivity & Derivatization
The utility of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate lies in its "divergent reactivity." The lactone ring serves as a latent functional group.
Lactone Ring Opening (Aminolysis)
Reaction with primary or secondary amines opens the lactone to yield 4-hydroxy-4-carboxamide derivatives.
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Relevance: This is the primary pathway for generating ACC inhibitors (e.g., mimicking the structure of Soraphen A analogs).
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Conditions:
, (Trimethylaluminum) or TBDH as catalyst, DCM/Toluene, Reflux.
Reduction to Spiro-Ethers
Reduction of the carbonyl yields the 2-oxa-8-azaspiro[4.5]decane (ether) scaffold.
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Relevance: Used in Sigma-1 receptor ligands to modulate CNS activity without the metabolic liability of an ester/lactone.
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Conditions:
or .
N-Deprotection
Removal of the Boc group exposes the secondary amine for library generation (e.g., urea formation, sulfonylation).
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Conditions: TFA/DCM (1:4) or 4M HCl in Dioxane.[1]
Visualization: Divergent Reactivity
Caption: Figure 2. Divergent synthesis pathways: Transforming the lactone core into bioactive motifs.
Part 4: Therapeutic Applications
Why this Scaffold? (The
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Metabolic Stability: The spiro-linkage blocks metabolic oxidation at the 4-position of the piperidine.
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Vector Positioning: The lactone oxygen and carbonyl provide precise hydrogen-bonding vectors that are rigidly held in space, unlike flexible linear chains.
Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors ACC is a target for non-alcoholic steatohepatitis (NASH) and cancer.
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Mechanism: Researchers utilize the spiro-lactone ring opening (as detailed in Part 3) to create a "linker" that mimics the natural substrate interactions within the ACC enzyme pocket. The spiro-system constrains the linker, reducing the entropic penalty of binding.
Case Study: Sigma-1 Receptor Ligands Reduced derivatives (spiro-ethers) have shown high affinity for Sigma-1 receptors, implicated in neuroprotection. The spiro-ether acts as a bioisostere for morpholine or piperazine but with distinct lipophilicity profiles.
Part 5: Handling & Safety Information
While generally stable, this intermediate requires specific handling protocols.
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Class 2 (H315/H319) | Wear nitrile gloves and safety goggles. |
| Stability | Acid Labile (Boc group) | Store at 2-8°C. Avoid exposure to HCl fumes unless deprotection is intended. |
| Reactivity | Electrophilic (Lactone) | Avoid strong nucleophiles during storage. |
References
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Preparation of Spiro-Lactones via Reformatsky Reaction: Source: Vertex AI Search / Google Patents (CN111518015A). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. [2]
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Sigma-1 Receptor Ligand Applications: Source: Journal of Bioorganic & Medicinal Chemistry. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
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General Properties & Identifiers: Source: PubChem.[3] Tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Compound Summary.
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Spirocyclic Scaffolds in Drug Design: Source: MDPI Molecules. Synthetic Routes to Approved Drugs Containing a Spirocycle.
